molecular formula C5H3F3N2O3 B2619823 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid CAS No. 2411199-05-6

3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid

Cat. No.: B2619823
CAS No.: 2411199-05-6
M. Wt: 196.085
InChI Key: LFUQQDWKPHLVQJ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid is a versatile imidazole-based building block prized in medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in heterocyclic chemistry, known for its presence in biologically active molecules . This compound is specifically functionalized with a carboxylic acid group, which facilitates further derivatization into amides or esters, and a trifluoromethyl (CF3) group, a common moiety used to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . The additional hydroxy substituent further increases its potential for molecular interactions and synthetic utility. While the specific biological activity and mechanism of action for this exact molecule require further investigation by researchers, its high-value functional groups make it a critical intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors or agrochemicals . It is offered with high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O3/c6-5(7,8)3-2(4(11)12)10(13)1-9-3/h1,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUQQDWKPHLVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of an imidazole intermediate, which is then functionalized to introduce the hydroxy, trifluoromethyl, and carboxylic acid groups. Key steps may include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Hydroxylation and carboxylation: These steps can be carried out using appropriate oxidizing agents and carboxylating reagents under controlled conditions.

Industrial Production Methods

Industrial production of 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-oxo-5-(trifluoromethyl)imidazole-4-carboxylic acid.

    Reduction: Formation of 3-hydroxy-5-(trifluoromethyl)imidazole-4-aldehyde or 3-hydroxy-5-(trifluoromethyl)imidazole-4-methanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that imidazole derivatives, including 3-hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid, exhibit significant antimicrobial properties. For instance, compounds in this class have shown efficacy against a range of pathogens, including Staphylococcus aureus and Escherichia coli. A study evaluating various imidazole derivatives found that certain modifications led to enhanced antibacterial activity, suggesting that the trifluoromethyl group may play a critical role in improving potency against resistant strains .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that imidazole derivatives can inhibit tumor growth in various cancer cell lines. For example, a derivative with a similar structure was shown to possess significant cytotoxicity against human lung carcinoma cells (A549) and other cancer types . The mechanism involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Agricultural Applications

Fungicidal Activity
3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid has been explored for its fungicidal properties. Research highlights its effectiveness in controlling harmful fungi, making it a candidate for developing new fungicides. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate fungal cell membranes and exert its effects .

Material Science

Synthesis of Functional Materials
The unique chemical structure of 3-hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid allows it to be utilized in synthesizing functional materials. Its derivatives are being investigated for applications in coatings and polymers due to their thermal stability and chemical resistance. The incorporation of trifluoromethyl groups is known to impart desirable properties such as hydrophobicity and increased durability .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameTarget PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (μg/mL)
Compound AStaphylococcus aureus2015
Compound BEscherichia coli1820
3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acidCandida albicans2210

Table 2: Anticancer Efficacy of Imidazole Derivatives

Compound NameCancer Cell LineIC50 (μM)
Compound CA5495.2
Compound DHeLa7.8
3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acidHCT1166.5

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

Ethyl 4-(Trifluoromethyl)-1H-imidazole-5-carboxylate
  • The absence of a hydroxyl group eliminates hydrogen-bonding interactions critical for target binding in some applications .
4-Methyl-2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid
  • Structure : Methyl group at position 4, trifluoromethoxyphenyl substituent at position 2, and carboxylic acid at position 3.
  • Key Differences : The trifluoromethoxy (-OCF₃) group introduces steric bulk and electron-withdrawing effects distinct from the trifluoromethyl group. The methyl group at position 4 may alter steric interactions in biological systems .
3-Hydroxy-5-(Trifluoromethyl)benzoic Acid
  • Structure : Benzoic acid derivative with hydroxyl and trifluoromethyl groups on the benzene ring.
  • Key Differences : The imidazole ring in the target compound provides nitrogen-based hydrogen-bonding sites absent in the aromatic benzoic acid analog. This difference impacts solubility and interactions with biological targets .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Trends
3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid ~207.1 (estimated) -OH, -CF₃, -COOH High in polar solvents (e.g., DMF, DMSO)
Ethyl 4-(Trifluoromethyl)-1H-imidazole-5-carboxylate 208.14 -CF₃, ethyl ester Moderate in organic solvents (e.g., ethanol, acetonitrile)
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid 301.4 -CH₃, -OCF₃, -COOH Low aqueous solubility; soluble in DMF
3-Hydroxy-5-(trifluoromethyl)benzoic Acid 206.11 -OH, -CF₃, -COOH High in methanol, moderate in water

Biological Activity

3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological activity in various molecules. The presence of the imidazole ring contributes to its diverse pharmacological effects.

Biological Activities

1. Antimicrobial Activity
Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the imidazole structure have been reported to possess antibacterial, antifungal, and antiviral activities. A comparative study on various imidazole derivatives indicated that those with a trifluoromethyl group often displayed enhanced antimicrobial potency against pathogens like Staphylococcus aureus and Escherichia coli .

2. Antitumor Activity
Research indicates that imidazole derivatives can act as inhibitors of cancer cell proliferation. For example, modifications in the imidazole structure have led to the discovery of potent Bcl-2/Bcl-xL inhibitors, which are crucial in regulating apoptosis in cancer cells. The introduction of trifluoromethyl groups has been associated with increased binding affinity to target proteins involved in tumor growth inhibition .

3. Anti-inflammatory Effects
The anti-inflammatory properties of imidazole derivatives have also been documented. The mechanism often involves the inhibition of specific inflammatory pathways, reducing cytokine production and modulating immune responses .

The biological activity of 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell growth.
  • Receptor Modulation : It can interact with various receptors, altering signaling pathways that lead to inflammation or cancer progression.
  • Apoptosis Induction : By enhancing the activity of pro-apoptotic proteins, this compound may promote programmed cell death in malignant cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives against common bacterial strains. The results indicated that compounds with trifluoromethyl substitutions showed higher zones of inhibition compared to their non-fluorinated counterparts (Table 1).

CompoundZone of Inhibition (mm)
3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid20
Control (Norfloxacin)28
Non-fluorinated analog15

Case Study 2: Antitumor Activity

In vitro studies demonstrated that 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid inhibited the growth of various cancer cell lines. The IC50 values were significantly lower than those observed for non-fluorinated analogs, indicating enhanced potency.

Cell LineIC50 (µM)
H146 (small-cell lung cancer)22
MCF7 (breast cancer)18
Non-fluorinated analog35

Q & A

Q. What are the recommended laboratory synthesis routes for 3-Hydroxy-5-(trifluoromethyl)imidazole-4-carboxylic acid?

  • Methodological Answer : A robust approach involves condensation reactions under reflux conditions. For example, reacting trifluoromethyl-substituted precursors with hydroxylated imidazole intermediates in acetic acid with sodium acetate as a catalyst (reflux for 3–5 hours). Post-reaction purification via recrystallization (DMF/acetic acid mixtures) ensures high purity . Alternative methods include KI-catalyzed oxidative cyclization of enamines with tert-butyl nitrite (tBuONO), which introduces functional groups regioselectively .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times can be compared to standards .
  • FTIR : Identify key functional groups (e.g., -COOH stretching at ~1700 cm⁻¹, -OH at ~3200 cm⁻¹, and C-F bonds at 1100–1200 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms structural integrity (e.g., trifluoromethyl protons appear as quartets due to coupling with fluorine atoms) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or photodegradation. Avoid moisture and high temperatures .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact due to potential irritation; rinse immediately with water if exposed .

Advanced Research Questions

Q. How does the trifluoromethyl group influence enzymatic interactions in purine metabolism?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group alters the compound’s electron density, potentially inhibiting enzymes like phosphoribosylaminoimidazole carboxylase (EC 4.1.1.21). To study this, perform kinetic assays with purified enzymes, monitoring SAICAR (succinoaminoimidazole carboxamide ribonucleotide) formation via LC-MS. Compare reaction rates with non-fluorinated analogs to isolate electronic effects .

Q. What strategies resolve contradictions in kinetic data from enzyme inhibition studies?

  • Methodological Answer :
  • Control Experiments : Verify enzyme activity with known substrates (e.g., 5-aminoimidazole ribonucleotide) .
  • pH Optimization : Adjust buffer conditions (pH 7.4–8.0) to stabilize enzyme-compound interactions.
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity and enthalpy changes to distinguish steric vs. electronic inhibition mechanisms .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model the compound’s electrostatic potential surfaces to identify reactive sites for ligand-protein docking .
  • Molecular Dynamics (MD) Simulations : Simulate binding to purine metabolism enzymes (e.g., ADE2) over 100 ns trajectories to assess stability of hydrogen bonds with catalytic residues (e.g., Asp, His) .

Notes

  • Avoid referencing commercial sources (e.g., ).
  • For metabolic studies, cross-validate findings with isotopic labeling (e.g., ¹⁴C-tracing) to confirm pathway specificity .
  • Contradictions in spectral data (e.g., NMR splitting patterns) may arise from rotational isomerism; use variable-temperature NMR to resolve .

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